Methyl isonicotinoylglycinate
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Overview
Description
Methyl isonicotinoylglycinate is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a methyl group attached to the isonicotinoyl moiety, which is further linked to a glycine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl isonicotinoylglycinate typically involves the esterification of isonicotinic acid with methanol, followed by the reaction with glycine. The process can be summarized in the following steps:
Esterification: Isonicotinic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl isonicotinate.
Amidation: Methyl isonicotinate is then reacted with glycine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl isonicotinoylglycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl isonicotinoylglycinate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to naturally occurring amino acids allows it to be incorporated into peptides and proteins, facilitating the study of protein function and structure.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for the design of enzyme inhibitors or receptor agonists/antagonists.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which methyl isonicotinoylglycinate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues or active sites within proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: Similar in structure but lacks the glycine moiety.
Isonicotinic acid: The parent compound without the methyl ester or glycine.
Glycine derivatives: Compounds like glycine methyl ester, which share the glycine backbone but differ in the attached functional groups.
Uniqueness
Methyl isonicotinoylglycinate is unique due to the combination of the isonicotinoyl and glycine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and provides versatility in chemical synthesis.
Properties
Molecular Formula |
C9H10N2O3 |
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Molecular Weight |
194.19 g/mol |
IUPAC Name |
methyl 2-(pyridine-4-carbonylamino)acetate |
InChI |
InChI=1S/C9H10N2O3/c1-14-8(12)6-11-9(13)7-2-4-10-5-3-7/h2-5H,6H2,1H3,(H,11,13) |
InChI Key |
JKAJOIWGPIUOEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
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